molecular formula C6H13ClN2 B6276944 N,N-dimethylcyclopropanecarboximidamide hydrochloride CAS No. 2763758-51-4

N,N-dimethylcyclopropanecarboximidamide hydrochloride

Cat. No.: B6276944
CAS No.: 2763758-51-4
M. Wt: 148.6
InChI Key:
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Description

N,N-dimethylcyclopropanecarboximidamide hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClN₂. It is a hydrochloride salt of N,N-dimethylcyclopropanecarboximidamide, which is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylcyclopropanecarboximidamide hydrochloride typically involves the reaction of cyclopropanecarboximidamide with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include methanol or ethanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylcyclopropanecarboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed:

    Oxidation: Formation of N,N-dimethylcyclopropanecarboxamide.

    Reduction: Formation of N,N-dimethylcyclopropanamine.

    Substitution: Formation of substituted cyclopropanecarboximidamides.

Scientific Research Applications

Chemistry: N,N-dimethylcyclopropanecarboximidamide hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

Biology: In biological research, it is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved often include:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Receptor Modulation: It can interact with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

  • N,N-dimethylcyclopropanecarboxamide
  • N,N-dimethylcyclopropanamine
  • Cyclopropanecarboximidamide

Uniqueness: N,N-dimethylcyclopropanecarboximidamide hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its potential applications in various research fields. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

2763758-51-4

Molecular Formula

C6H13ClN2

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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